5-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Contextualization of Benzothiazine Derivatives in Medicinal Chemistry
Benzothiazines are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazine (B8601807) ring. This structural motif has garnered considerable attention from the scientific community due to the diverse and potent biological activities exhibited by its derivatives. mdpi.com The incorporation of both a benzene and a thiazine moiety into a single structure enhances the biological activity, making benzothiazines valuable scaffolds in the synthesis of new polycyclic systems. mdpi.comnih.gov
The versatility of the benzothiazine core has led to the development of compounds with a wide array of pharmacological properties. Research has demonstrated that benzothiazine derivatives possess significant potential as:
Antimicrobial and Antifungal Agents : They have shown efficacy against various bacterial and fungal strains. mdpi.comchemrevlett.com
Anti-inflammatory and Analgesic Agents : The benzothiazine structure is found in the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Anticancer and Antitumor Probes : Many derivatives have been evaluated for their ability to combat cancer cells. mdpi.comnih.gov
Antiviral Agents : Research has explored their potential in inhibiting viral replication. mdpi.comnih.gov
Cardiovascular Agents : Certain derivatives have been identified as antihypertensive agents. nih.govmdpi.com
Central Nervous System (CNS) Agents : The parent structure of benzothiazines, phenothiazine, is a well-known antipsychotic pharmacophore. nih.gov
This broad spectrum of activity underscores the importance of benzothiazine derivatives as privileged structures in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. mdpi.comnih.gov
Significance of the 1,4-Benzothiazine Core Structure in Drug Discovery
Among the various isomers of benzothiazine, the 1,4-benzothiazine scaffold is particularly prominent in drug discovery and medicinal chemistry. nih.govnih.gov The 1,4-benzothiazine system is a key structural motif found in a multitude of bioactive molecules and is considered a template with high potential for therapeutic applications. mdpi.com Its structural similarity to phenothiazines, including a characteristic fold along the nitrogen-sulfur axis, is believed to contribute to its wide-ranging biological effects. nih.gov
The significance of the 1,4-benzothiazine core is highlighted by its presence in compounds developed for numerous therapeutic targets. For instance, derivatives of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and investigated for various activities, including:
Calcium and Calmodulin Antagonism : Leading to potential antihypertensive effects. chemicalbook.com
Acetylcholinesterase (AChE) Inhibition : A key strategy in the management of Alzheimer's disease. nih.govmdpi.com
Antifungal Activity : Analogues have been developed as potent inhibitors of Candida strains. sigmaaldrich.com
The adaptability of the 1,4-benzothiazine core allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. This structural flexibility makes it an attractive and enduring scaffold for the design of novel drugs. nih.govnih.gov
Research Rationale and Focus on 5-chloro-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one and its Analogues
The established therapeutic potential of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one nucleus serves as a strong foundation for further research and development. A common strategy in medicinal chemistry is to introduce various substituents onto a known bioactive scaffold to explore how these changes affect the molecule's properties—a process known as Structure-Activity Relationship (SAR) studies.
The rationale for focusing on 5-chloro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one stems from this principle. The introduction of a chlorine atom at the 5-position of the benzothiazine ring can significantly alter the electronic, steric, and lipophilic properties of the molecule. Halogen atoms, like chlorine, are known to influence a compound's:
Binding Affinity : By forming halogen bonds or other interactions with biological targets.
Metabolic Stability : Potentially blocking sites of metabolic degradation.
Membrane Permeability : Affecting the molecule's ability to cross biological barriers like the blood-brain barrier.
While extensive research has been conducted on various analogues of the parent 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, the specific contributions of a 5-chloro substituent are a targeted area of investigation. For example, studies on derivatives of the parent compound have yielded potent acetylcholinesterase inhibitors. nih.govmdpi.com In one such study, hybrid molecules of benzothiazine and thiadiazole were synthesized, with some compounds showing IC50 values against AChE as low as 0.025 µM. mdpi.com Another area of exploration has been the creation of fluconazole (B54011) analogues incorporating the 2H-1,4-benzothiazin-3(4H)-one moiety, which have demonstrated potent activity against Candida strains. sigmaaldrich.com
The specific compound, 5-chloro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, is available as a chemical for research, indicating its role as a building block or a target for biological screening. chemicalbook.com By systematically studying such halogenated analogues, researchers aim to develop new compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles compared to the parent structure.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEECXNHIJFGTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2h Benzo B 1 2 Thiazin 3 4h One and Its Derivatives
Established Synthetic Pathways for the 1,4-Benzothiazine Scaffold
Traditional methods for the construction of the 1,4-benzothiazine framework have been well-documented, providing a solid foundation for the synthesis of a diverse array of derivatives. These conventional routes often involve cyclization and rearrangement reactions that have been refined over decades.
Cyclization Reactions of 2-aminobenzenethiols with Halogenated Compounds
A cornerstone in the synthesis of 2H-benzo[b] rsc.orgacs.orgthiazin-3(4H)-ones is the reaction between 2-aminobenzenethiols and various halogenated compounds. nih.gov This approach typically involves the nucleophilic attack of the thiol group, followed by an intramolecular condensation to form the thiazinone ring.
One common method involves the reaction of 2-aminobenzenethiols with α-haloacetyl halides. This reaction proceeds via initial acylation of the amino group, followed by intramolecular cyclization. Another well-established route is the reaction of 2-aminobenzenethiols with ethyl 2-bromoalkanoates or 2-chloroacetic acid, which directly leads to the formation of 2H-benzo[b] rsc.orgacs.orgthiazin-3(4H)-one derivatives. nih.gov For instance, the reaction of an appropriately substituted 2-aminobenzenethiol with ethyl-α-chloroacetate in the presence of a base like piperidine (B6355638) in dry THF is a documented method for preparing such derivatives. tandfonline.com
The versatility of this method allows for the introduction of various substituents on both the benzene (B151609) and thiazine (B8601807) rings, depending on the starting materials chosen. The reaction conditions can be tailored, but often involve a base to facilitate the cyclization step.
Table 1: Examples of Cyclization Reactions for 1,4-Benzothiazine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-aminobenzenethiol | Ethyl 2-bromoalkanoates | Base | 2H-benzo[b] rsc.orgacs.orgthiazin-3(4H)-one derivatives |
| 2-aminobenzenethiol | 2-chloroacetic acid | Base | 2H-benzo[b] rsc.orgacs.orgthiazin-3(4H)-one |
| 2-amino-5-substituted thiophenol | Ethyl-α-chloroacetate | Piperidine/THF | Substituted 1,4-benzothiazine derivatives |
Smiles Rearrangement Strategies for Thiazinone Formation
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been adapted for the synthesis of heterocyclic compounds, including 1,4-benzothiazin-3-ones. chemistry-reaction.comwikipedia.orgmanchester.ac.uk This rearrangement typically involves the migration of an activated aryl group from a heteroatom to a nucleophilic center within the same molecule. nih.gov
In the context of thiazinone synthesis, a Smiles rearrangement can be employed to construct the core scaffold. For example, a one-pot synthesis of benzo[b] rsc.orgacs.orgthiazin-3(4H)-ones has been developed using substituted 2-chlorobenzenethiols, chloroacetyl chloride, and primary amines under microwave irradiation, proceeding via a Smiles rearrangement. lookchem.com This methodology offers an efficient pathway to introduce diversity into the final products. The reaction is initiated by the formation of an intermediate that undergoes an intramolecular ipso-substitution on the aromatic ring, leading to the desired thiazinone structure. manchester.ac.uk The presence of electron-withdrawing groups on the aromatic ring can facilitate this rearrangement. wikipedia.org
Condensation Reactions in Benzothiazine Synthesis
Condensation reactions represent a versatile and widely used approach for the synthesis of the 1,4-benzothiazine scaffold. rsc.org A primary example is the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. orientjchem.orgmdpi.com
The reaction of 2-aminothiophenol (B119425) with 1,3-diketones can be carried out in a solvent like DMSO to yield 1,4-benzothiazine derivatives. orientjchem.org Another significant route involves the condensation of 2-aminothiophenols with various carbonyl compounds, which proceeds through the formation of an imine thiophenol intermediate, followed by cyclization to a benzothiazolidine, and subsequent oxidation or rearrangement to the final benzothiazine product. mdpi.com The use of catalysts, such as Koser's reagent or copper oxides, can enhance the efficiency of these condensation reactions, often allowing them to proceed at room temperature with good yields. mdpi.com These methods are advantageous due to their operational simplicity and the ready availability of the starting materials. acgpubs.org
Advanced and Green Chemistry Synthetic Approaches
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the application of advanced techniques such as microwave-assisted synthesis and transition-metal catalysis for the preparation of 1,4-benzothiazines.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. tsijournals.comglobalresearchonline.net The synthesis of 1,4-benzothiazine derivatives has significantly benefited from this technology. orientjchem.orgresearchgate.net
A rapid and efficient one-step synthesis of (4H)-1,4-benzothiazine derivatives has been reported through the cyclization of o-aminothiophenol with 1,3-diketones or β-ketoesters in DMSO under microwave irradiation. orientjchem.org Similarly, phenyl 2-(3,4-dihydro-3-oxo-2H-benzo[b] rsc.orgacs.orgthiazin-2-yl)acetate derivatives have been synthesized using microwave irradiation, which proved to be more convenient than conventional methods due to reduced reaction times and the use of smaller quantities of reactants and solvents. tsijournals.comtsijournals.com The one-pot synthesis of benzo[b] rsc.orgacs.orgthiazin-3(4H)-ones via a Smiles rearrangement has also been successfully carried out under microwave conditions, highlighting the versatility of this technique. lookchem.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,4-Benzothiazine Esters
| Method | Reaction Time | Yield | Purity |
|---|---|---|---|
| Conventional | 6-8 hours | Moderate | Good |
| Microwave-Assisted | Minutes | High | High |
Copper-Catalyzed Cascade Synthesis
Copper-catalyzed reactions have become indispensable in modern organic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts. Several copper-catalyzed methods have been developed for the synthesis of 1,4-benzothiazines, often proceeding through elegant cascade or tandem reaction pathways. acs.orgthieme-connect.com
A copper-catalyzed three-component tandem reaction of o-halophenyl isothiocyanates, terminal alkynes, and aqueous ammonia (B1221849) provides a convenient one-pot synthesis of 1,4-benzothiazines. acs.org This process involves the in-situ generation of aryl thioureas, followed by a double C-S bond formation and intramolecular hydroamination. Another notable example is the copper-catalyzed one-pot synthesis of 1,4-benzothiazine-3-ones from 2-bromothiophenol (B30966) and N-alkyl-substituted chloroacetamide, using Cu(acac)2 as the catalyst. rsc.orgdntb.gov.ua Furthermore, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids has been reported to yield 4-cyano-1,4-benzothiazines. thieme-connect.com These methods showcase the power of copper catalysis in constructing complex heterocyclic systems from readily available starting materials in a single operation.
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are increasingly recognized as green and efficient media and catalysts for organic synthesis due to their low vapor pressure, thermal stability, and tunable nature. nih.govyoutube.com Their application in the synthesis of heterocyclic compounds is well-documented, often enhancing reaction rates and simplifying product isolation. nih.govresearchgate.net In the context of benzothiazine synthesis, ILs can serve multiple roles, including as solvents, catalysts, and phase-separation agents. nih.gov
For instance, acidic ionic liquids can catalyze condensation reactions that are fundamental to the formation of the benzothiazine core. A proposed route could involve the use of a Brønsted acidic ionic liquid to facilitate the cyclization of a 2-aminothiophenol derivative with an appropriate three-carbon electrophile. The synthesis of ILs often involves a two-step process: the formation of a desired cation, typically through the quaternization of a nitrogen-containing heterocycle like imidazole (B134444) or pyridine, followed by an anion exchange. youtube.com This tunability allows for the creation of task-specific ILs that can optimize reaction conditions. youtube.com Research has demonstrated the utility of imidazolium-based ionic liquids hybridized onto magnetic nanocomposites as recyclable catalysts for multicomponent reactions, such as the Hantzsch reaction, to produce dihydropyridines and other heterocycles. nih.gov While direct synthesis of 5-chloro-2H-benzo[b] dntb.gov.uaijirset.comthiazin-3(4H)-one using ionic liquids is not extensively detailed, the principles from related syntheses suggest their potential. For example, hydroxylamine (B1172632) ionic liquid salts have been shown to be effective in the clean, one-step synthesis of various compounds, replacing traditional acids like HCl and thus preventing corrosion and simplifying work-up. nih.gov
Biocatalytic Transformations (e.g., Baker's Yeast)
Biocatalysis offers an environmentally benign alternative to traditional chemical methods, operating under mild conditions with high selectivity. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst in organic transformations, including reductions, condensations, and cyclizations, due to its low cost, availability, and the rich library of enzymes it contains. dntb.gov.uaeurekaselect.com
The application of Baker's yeast in the synthesis of 1,4-benzothiazines has been successfully demonstrated. dntb.gov.uaresearchgate.net These transformations leverage the yeast's enzymatic machinery to catalyze reactions, often in aqueous media, which aligns with the principles of green chemistry. dntb.gov.ua For example, Baker's yeast can catalyze the condensation of 2-aminothiophenols with various carbonyl compounds to form the benzothiazine ring system. researchgate.net The mechanism is thought to involve the yeast's enzymes facilitating key steps like iminium ion formation and subsequent cyclization. encyclopedia.pub The use of ultrasonication can further accelerate these yeast-catalyzed reactions. dntb.gov.ua This biocatalytic approach is not only efficient but also tolerant of a wide range of substrates, making it a versatile tool for generating libraries of bioactive compounds. encyclopedia.pub
Synthesis of Functionalized 5-chloro-2H-benzo[b]dntb.gov.uaijirset.comthiazin-3(4H)-one Precursors and Intermediates
The primary synthetic route to the 2H-benzo[b] dntb.gov.uaijirset.comthiazin-3(4H)-one scaffold involves the condensation of a 2-aminothiophenol with a suitable C3 synthon. For the target compound, 5-chloro-2H-benzo[b] dntb.gov.uaijirset.comthiazin-3(4H)-one, the key precursors are 2-amino-4-chlorobenzenethiol (B107409) and a derivative of chloroacetic acid.
The general synthesis is achieved by reacting 2-aminobenzenethiols with reagents like ethyl 2-bromoalkanoates or 2-chloroacetic acid. nih.gov This reaction leads to the formation of the six-membered thiazine ring fused to the benzene ring. nih.gov A common variation involves the condensation of 2-aminothiophenol with maleic anhydride, which yields 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid. cbijournal.com This intermediate can then be further modified. The initial condensation is often carried out in a suitable solvent, and the cyclization can be promoted by a base or by thermal conditions. nih.gov
Diversification Strategies and Derivatization of the Benzothiazine Ring System
N-Substitution and Alkylation Reactions
The nitrogen atom at the N-4 position of the 2H-benzo[b] dntb.gov.uaijirset.comthiazin-3(4H)-one ring is a key site for functionalization. N-substitution or alkylation reactions allow for the introduction of a wide variety of substituents, which can significantly modulate the compound's properties. These reactions are typically performed by deprotonating the N-H group with a base, followed by the addition of an alkylating agent.
Phase transfer catalysis (PTC) is an effective method for such alkylations, using a base like potassium carbonate in a solvent such as DMF, with a catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net Various alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and other electrophiles, can be employed to introduce diverse functional groups at the nitrogen atom. researchgate.net For example, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-ones has been reported, demonstrating the feasibility of introducing long alkyl chains at this position. researchgate.net
Table 1: Examples of N-Alkylation Reagents for Benzothiazine Scaffolds
| Reagent Class | Specific Example | Reference |
|---|---|---|
| Alkyl Halide | Methyl Iodide | researchgate.net |
| Benzyl Halide | Benzyl Bromide | researchgate.net |
| Allyl Halide | Allyl Bromide | researchgate.net |
Sulfone and Sulfoxide (B87167) Formation
The sulfur atom in the benzothiazine ring is another site amenable to chemical modification, specifically oxidation. The sulfide (B99878) can be oxidized to a sulfoxide (S=O) or further to a sulfone (SO₂). This transformation significantly alters the geometry and electronic properties of the heterocyclic ring.
The most common method for synthesizing 4H-1,4-benzothiazine sulfones is the oxidation of the parent 4H-1,4-benzothiazine using 30% hydrogen peroxide in a solvent like glacial acetic acid. ijirset.comresearchgate.net This method is effective for converting the sulfide to the corresponding 1,1-dioxide (sulfone). researchgate.net The resulting sulfones are relatively inert functional groups. ijirset.com The study of benzothiazole-derived sulfoxides and sulfones has shown that these moieties can act as reactive templates; for instance, the reaction of thiols with benzothiazole (B30560) sulfones produces sulfinic acids, while reactions with sulfoxides can produce sulfenic acids. nsf.govnih.gov
Table 2: Oxidation of Benzothiazine Ring
| Product | Oxidizing Agent | Solvent | Reference |
|---|---|---|---|
| 4H-1,4-Benzothiazine-1,1-dioxide (Sulfone) | 30% Hydrogen Peroxide | Glacial Acetic Acid | ijirset.com, researchgate.net |
Introduction of Heterocyclic Moieties (e.g., Thiadiazole, Hydrazine)
Fusing or linking other heterocyclic rings to the benzothiazine scaffold is a powerful strategy for creating novel chemical entities. Thiadiazoles and hydrazone-derived structures are common targets.
Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry. nih.gov Benzothiazines can be functionalized with thiadiazole moieties through multi-step synthetic sequences. A common approach involves converting a carboxylic acid or ester group on the benzothiazine ring into a carbohydrazide. jocpr.com This hydrazide can then be reacted with a thiocarbonyl source and cyclized to form the 1,3,4-thiadiazole ring. jocpr.com For example, a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] dntb.gov.uaijirset.comthiazin-3(4H)-one compounds were synthesized by reacting thiadiazole derivatives with a 6-(2-chloroacetyl)-2H-benzo[b] dntb.gov.uaijirset.comthiazin-3(4H)-one precursor in acetone (B3395972) with potassium carbonate. nih.gov
Hydrazine (B178648) and Hydrazone Derivatives: Hydrazine is a bifunctional nucleophile that serves as a key building block for many heterocyclic compounds. wikipedia.org In the context of benzothiazine chemistry, hydrazine hydrate (B1144303) can react with ester derivatives, such as ethyl 2-(3-oxo-1,4-benzothiazine-2-yl)acetate, to form the corresponding hydrazide (e.g., 2H-4H-2-hydrazinocarbonyl methyl-3-oxo-1,4-benzothiazine). cbijournal.com This hydrazide intermediate is versatile and can be condensed with aldehydes, ketones, or dicarbonyl compounds like acetylacetone (B45752) to generate a variety of new heterocyclic systems, including pyrazoles. cbijournal.comwikipedia.org These reactions are often catalyzed by a few drops of glacial acetic acid and can be accelerated using methods like ultrasonication. cbijournal.com
Amino Acid Conjugation and Hybrid Molecule Design
The strategic conjugation of the 5-chloro-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one scaffold with amino acids or other heterocyclic moieties represents a significant avenue in medicinal chemistry for the development of novel compounds with potentially enhanced biological activities. This approach, known as hybrid molecule design, aims to combine the pharmacophoric features of different molecular entities to create a single molecule with a multi-target profile or improved pharmacokinetic properties.
Amino Acid Conjugation
The direct conjugation of amino acids to the 2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one core presents certain synthetic challenges. Research on related benzothiazine structures has indicated that derivatives possessing a carboxylic acid function at the C-3 position can exhibit instability under both acidic and basic conditions, which complicates direct peptide coupling with amino acids. beilstein-journals.orgnih.gov
To circumvent these challenges, alternative synthetic strategies have been developed. One successful approach involves a linear synthesis where the benzothiazine moiety is constructed from a precursor already linked to an amino acid. beilstein-journals.orgnih.gov For instance, a pyruvic acid derivative can be coupled with an amino acid, followed by cyclization with a substituted 2-aminothiophenol to form the desired benzothiazine-amino acid conjugate. beilstein-journals.orgnih.gov While specific examples involving 5-chloro-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one are not extensively documented in publicly available literature, this methodology provides a viable pathway for creating such conjugates.
Hybrid Molecule Design
The principle of molecular hybridization has been successfully applied to the 2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one scaffold, leading to the synthesis of novel hybrid molecules with interesting biological profiles. This strategy involves covalently linking the benzothiazine core with another biologically active heterocycle.
A notable example is the hybridization of 2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one with 1,3,4-thiadiazole moieties. mdpi.com In one study, a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one derivatives were synthesized. mdpi.com This was achieved through a nucleophilic substitution reaction between 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one and various 5-substituted-1,3,4-thiadiazole-2-thiols. mdpi.com
Another approach to hybrid molecule design involves the "click chemistry" paradigm, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This has been utilized to create 1,2,3-triazole-piperazin-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide hybrids. nih.gov Although this example involves a modified benzothiazine core (the 1,1-dioxide derivative), the synthetic strategy highlights a versatile method for creating complex hybrid molecules. The synthesis typically involves the preparation of a key intermediate, such as a propargylated piperazinyl-benzothiazine, which is then reacted with various aryl azides to generate a library of triazole-containing hybrids. nih.gov
The following tables detail examples of hybrid molecules synthesized from 2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one derivatives.
Table 1: Thiadiazole-Benzothiazine Hybrids
| Compound ID | Substituent (R) on Thiadiazole Ring | Parent Benzothiazine Core | Reference |
| 3a | Phenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3b | 4-Chlorophenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3c | 4-Fluorophenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3d | 4-Bromophenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3e | 4-Methylphenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3f | 4-Methoxyphenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3g | 3-Nitrophenylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3h | Ethylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3i | Propylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
| 3j | Isopropylamino | 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgnih.govthiazin-3(4H)-one | mdpi.com |
Table 2: 1,2,3-Triazole-Piperazin-Benzothiazine 1,1-Dioxide Hybrids
| Compound ID | Aryl Substituent on Triazole Ring | Parent Benzothiazine Core | Reference |
| 6a | Phenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6b | 4-Chlorophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6c | 4-Fluorophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6d | 4-Bromophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6e | 4-Chloro-3,5-dimethoxyphenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6f | 4-Nitrophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6g | 3,5-Dichlorophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6h | 2,4-Dichlorophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6i | 2-Nitrophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
| 6j | 2-Chlorophenyl | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] beilstein-journals.orgnih.govthiazine 1,1-dioxide | nih.gov |
Structure Activity Relationship Sar Studies of 5 Chloro 2h Benzo B 1 2 Thiazin 3 4h One Analogues
Positional and Electronic Effects of Substituents on Biological Activity
The biological profile of benzothiazine derivatives is highly sensitive to substitutions on the aromatic ring and the thiazine (B8601807) nucleus. The electronic influence of these substituents, whether electron-donating or electron-withdrawing, along with their specific placement, plays a pivotal role in determining the potency and, in some cases, the type of biological activity observed. nih.gov
The introduction of halogens and other electron-withdrawing groups (EWGs) onto the benzothiazine framework is a common strategy to modulate bioactivity. The position and nature of the halogen can significantly influence the compound's efficacy. For instance, in the development of 1,2-benzothiazine derivatives, it was found that compounds bearing a chlorine or bromine atom in the para position of a benzoyl moiety attached to the core structure exhibited higher antimicrobial activity.
Research into 1,2-benzothiazine 1,1-dioxide acetic acid derivatives as aldose reductase inhibitors demonstrated that double halogenation of the benzene (B151609) ring resulted in the most promising inhibition capacity. nih.gov Similarly, studies on 2H-benzo[b] unisi.itnih.govoxazin-3(4H)-one analogues, a related scaffold, showed that substitutions with halogens like chlorine and fluorine on the benzoxazinone (B8607429) ring could produce potent antioxidant compounds. nih.gov For example, a derivative with a chlorine at position 6 and a 4-chlorophenyl group at C-3 showed significant antioxidant activity. nih.gov
The introduction of strong electron-withdrawing groups, such as the trifluoromethoxy (OCF3) group, can also have a profound effect. In one study on 4H-3,1-benzothiazine derivatives, the presence of an OCF3 group was found to decrease the basicity of a distal amidine moiety, which could alter the molecule's pKa and perturb its binding affinity for a target protein. unisi.it Fluorine itself, while being the smallest EWG, can exert a dual influence through both inductive (electron-withdrawing) and conjugation (electron-donating) effects. rsc.org This duality can lead to complex outcomes; for instance, introducing two fluorine atoms to a benzothiadiazole acceptor in a dye sensitizer (B1316253) was expected to enhance its electron-withdrawing character but instead led to a broadened band gap and a blue-shifted absorption spectrum due to the dominance of the conjugation effect. rsc.org
| Scaffold | Substituent(s) | Position(s) | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 1,2-Benzothiazine | Cl or Br | para-position of benzoyl moiety | Enhanced antimicrobial activity | researchgate.net |
| 1,2-Benzothiazine 1,1-dioxide | Double Halogenation | Benzene ring | Promising aldose reductase inhibition | nih.gov |
| 2H-Benzo[b] unisi.itnih.govoxazin-3(4H)-one | Cl | C-6 | Potent antioxidant activity | nih.gov |
| 4H-3,1-Benzothiazine | OCF3 | - | Decreased basicity of amidine moiety, altering binding affinity | unisi.it |
| Benzothiadiazole (in dyes) | di-Fluoro | - | Decreased electron-withdrawing ability due to conjugation effect | rsc.org |
The introduction of alkyl, acetyl, and various aromatic groups at different positions of the benzothiazine scaffold significantly modulates its biological properties. These modifications can alter the compound's lipophilicity, steric profile, and potential for specific molecular interactions, thereby fine-tuning its activity.
In studies of neuroprotective 4H-3,1-benzothiazine derivatives, the length of alkyl substituents on an acetamidine (B91507) group was critical. It was observed that preserving the pharmacological activity depended on the aliphatic residues not being overly extended. unisi.it The strategic placement of aromatic moieties is also crucial. For instance, the synthesis of 4-benzyl-2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one involves attaching a benzyl (B1604629) group to the nitrogen at position 4, creating a distinct three-dimensional structure that influences its interactions. nih.gov
In a series of 2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one derivatives designed as acetylcholinesterase (AChE) inhibitors, a complex side chain was introduced at the C-6 position. This side chain included an acetyl linker connected to a substituted 1,3,4-thiadiazole (B1197879) ring. Within this series, the nature of the substituent on a terminal phenyl ring attached to the thiadiazole was varied. Derivatives featuring a 4-nitrophenyl (compound 3j) and a 4-chlorophenyl (compound 3i) group exhibited the most potent AChE inhibitory activity, with IC50 values of 0.025 µM and 0.027 µM, respectively, comparable to the reference drug donepezil (B133215). mdpi.com This highlights that specific aromatic and heteroaromatic substitutions can lead to highly potent compounds.
| Core Structure | Substituent Moiety | Position | Resulting Biological Activity | Reference |
|---|---|---|---|---|
| 4H-3,1-Benzothiazine | Alkyl groups on acetamidine | - | Activity is sensitive to the length of the alkyl chain | unisi.it |
| 2H-Benzo[b] unisi.itnih.govthiazin-3(4H)-one | Benzyl group | N-4 | Creates a specific conformation for molecular interactions | nih.gov |
| 6-((...)-acetyl)-2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one | 4-Nitrophenyl on thiadiazole | C-6 side chain | Potent AChE inhibition (IC50 = 0.025 µM) | mdpi.com |
| 6-((...)-acetyl)-2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one | 4-Chlorophenyl on thiadiazole | C-6 side chain | Potent AChE inhibition (IC50 = 0.027 µM) | mdpi.com |
The carbonyl group at the C-3 position of the 2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one scaffold is a critical functional group that often plays a direct role in molecular interactions with biological targets. Its hydrogen-bonding capability and electronic nature are fundamental to the activity of many derivatives.
In molecular docking studies of AChE inhibitors, the C-3 carbonyl group of the 2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one ring was shown to form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. For one potent inhibitor, this carbonyl group formed a hydrogen bond with the amine group of Ser293, while in another analogue, it interacted with the hydroxy group of Phe295. mdpi.com These interactions are vital for anchoring the ligand within the binding pocket and ensuring potent inhibition.
The chemical reactivity and stability of the benzothiazine ring can also be influenced by functions at C-3. Research on 4H-benzo[b] unisi.itnih.govthiazine-3-carboxylic acids and their esters has shown that derivatives with a carboxylic function at C-3 can exhibit low stability under both acidic and basic conditions, which complicates their synthetic manipulation. nih.gov This suggests that while modifications at C-3 are possible, the inherent reactivity of the carbonyl or carboxyl group at this position must be carefully considered. In the context of antioxidant 2-oxo-benzo unisi.itnih.govoxazine analogues, modifications at C-3 with various oxoethylidene-phenyl moieties were key to their potent free radical scavenging activity, indicating the C-3 position is a prime site for introducing functionalities that determine the compound's biological role. nih.gov
Conformational Analysis and Structural Flexibility in Activity Modulation
The three-dimensional structure and conformational flexibility of 5-chloro-2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one analogues are crucial determinants of their biological activity. The ability of the molecule to adopt a specific conformation to fit into a biological target's binding site is key to its function.
Conformational analysis is therefore a vital tool in understanding SAR. For highly flexible molecules, computational methods are often employed to predict the most stable conformers. arxiv.orgresearchgate.net The analysis of these low-energy conformations helps in designing molecules with the optimal shape for binding to a specific receptor or enzyme.
Pharmacophoric Features and Molecular Interactions for Target Binding
A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For benzothiazine derivatives, these models are developed through computational analysis and are crucial for designing new, more potent ligands. nih.gov
In the context of designing AChE inhibitors based on the 2H-benzo[b] unisi.itnih.govthiazin-3(4H)-one scaffold, molecular docking simulations revealed key pharmacophoric interactions. The most potent compounds were found to bind within the active site of AChE, engaging in multiple interactions: mdpi.com
π-π Interactions: The benzothiazine ring itself engaged in π-π stacking with the indole (B1671886) ring of Trp286, a critical residue in the enzyme's active site. mdpi.com
Hydrogen Bonding: The carbonyl group at C-3 and the amine group at N-4 of the thiazine ring were identified as crucial hydrogen bond donors and acceptors. They formed hydrogen bonds with residues like Ser293 and Phe295. mdpi.com
Additional Interactions: Aromatic substituents, such as a phenyl ring attached to a thiadiazole side chain, also participated in π-π interactions with other aromatic residues in the binding pocket, like Trp86 and Tyr337, further stabilizing the ligand-enzyme complex. mdpi.com
These findings lead to a clear pharmacophore model for this class of inhibitors, which includes a central hydrophobic core (the benzothiazine), hydrogen bond donors/acceptors (N-4 and C-3 carbonyl), and distal aromatic features capable of π-π stacking. The combination of these features in the correct spatial orientation is essential for high-affinity binding and potent biological activity. The development of such models is a powerful strategy in drug discovery, guiding the synthesis of new analogues with improved potency and selectivity. nih.gov
Preclinical Biological Activity and Mechanistic Investigations of 5 Chloro 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Antimicrobial Activity Assessment
Derivatives of the 5-chloro-2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one nucleus have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. These activities are often attributed to the specific substitutions on the benzothiazine core structure.
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
The antibacterial potential of 5-chloro-2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacterial strains. For instance, a series of 1,2-benzothiazine derivatives were assessed for their antibacterial activity, with results indicating that compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine (B8601807) ring showed activity against Gram-positive bacteria. nih.gov The presence of a methyl group or a halogen atom (chlorine or bromine) on the benzoyl moiety at the para position, or a halogen at the meta position, was found to enhance antimicrobial activity. nih.gov
In a study involving novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives, several compounds exhibited notable activity against eight different bacterial strains. nih.gov Similarly, fused tricyclic benzimidazole–thiazinone derivatives were synthesized and tested, with compound CS4 showing potent inhibition against Pseudomonas aeruginosa and Escherichia coli at Minimum Inhibitory Concentrations (MIC) of 256 µg/mL and 512 µg/mL, respectively. mdpi.com
Interactive Table: Antibacterial Activity of Benzimidazole-Thiazinone Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| CS2 | P. aeruginosa | 512 |
| CS3 | P. aeruginosa | 512 |
| CS4 | P. aeruginosa | 256 |
| CS7 | P. aeruginosa | 512 |
| CS2 | E. coli | 1024 |
| CS3 | E. coli | >1024 |
| CS4 | E. coli | 512 |
| CS7 | E. coli | >1024 |
Data sourced from a study on benzimidazole-thiazinone derivatives. mdpi.com
Antifungal Efficacy
The antifungal properties of 5-chloro-2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one and its analogs have also been a subject of investigation. Research on 1,2-benzothiazines has shown their potential as antifungal agents against strains like Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum. nih.gov In a study on new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives, some of the synthesized compounds demonstrated antifungal activity. nih.gov
Furthermore, the antifungal efficacy of fused tricyclic benzimidazole–thiazinone derivatives was evaluated against various Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. mdpi.com While the activity was generally moderate, it highlights the potential of this chemical class as a source for novel antifungal agents. mdpi.com Selenoorganic compounds from the benzisoselenazolone group, which are analogs of benzothiazines, have also been shown to inhibit the growth of Saccharomyces cerevisiae and Candida albicans. nih.gov
Antitubercular Potential and Enzyme Targeting (e.g., DprE1 inhibition)
A significant area of research for benzothiazinone derivatives has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds are known to target the essential cell wall enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.govplos.orgnih.govjapsonline.com Inhibition of DprE1 disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death. plos.orgjapsonline.com
Several derivatives of the benzothiazinone scaffold have shown remarkable antitubercular activity, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range. nih.gov For example, compound 3o, a 2-(4-(5-fluoropyrimidin-2-yl)piperidin-1-yl)-6-nitro-8-(trifluoromethyl)-4H-benzo[e] nih.govjapsonline.comthia-zin-4-one, exhibited an MIC of 8 nM against M. tuberculosis H37Ra. nih.gov In another study, a series of benzothiazinone analogues were developed to improve physicochemical properties, with some compounds displaying MIC values against M. tuberculosis lower than 0.01 µM. nih.gov
Molecular docking studies have further elucidated the interaction of these derivatives with the DprE1 enzyme, confirming their binding to the active site. japsonline.com The development of benzothiazinone-1,2,4-triazole hybrids has also yielded compounds with significant antitubercular activity, with MICs as low as 12.5 µg/ml. japsonline.com
Anticancer and Antiproliferative Research
The antiproliferative properties of 5-chloro-2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one derivatives have been explored against various human cancer cell lines, revealing their potential as anticancer agents.
In vitro Cytotoxicity against Human Cancer Cell Lines
Derivatives of the benzothiazine scaffold have demonstrated significant cytotoxic effects in vitro. For instance, a series of 2H-benzo[b] nih.govplos.orgoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, structurally similar to the thiazinone counterparts, were evaluated against a panel of human cancer cell lines including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.gov Compounds 14b and 14c from this series showed potent activity against A549 cells with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.gov
In another study, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which can be considered bioisosteres of benzothiazines, exhibited potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The most active compounds, 7h and 7i, had IC50 concentrations in the range of 25–50 nM against both cell lines. mdpi.com Furthermore, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues showed significant growth suppression against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon) cancer cell lines. nih.gov
Interactive Table: Cytotoxicity of 2H-benzo[b] nih.govplos.orgoxazin-3(4H)-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14b | A549 | 7.59 ± 0.31 |
| 14c | A549 | 18.52 ± 0.59 |
Data from a study on 2H-benzo[b] nih.govplos.orgoxazin-3(4H)-one derivatives against human cancer cell lines. nih.gov
Molecular Mechanisms of Antiproliferative Action (e.g., p38 kinase activation, cell cycle arrest)
Research into the molecular mechanisms underlying the anticancer effects of these derivatives has revealed several key pathways. A study on a new derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) demonstrated that its antiproliferative effect is mediated through the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov This activation leads to a decrease in cyclin D1 expression and subsequent cell cycle arrest in the G0/G1 phase. nih.gov
Furthermore, certain 2H-benzo[b] nih.govplos.orgoxazin-3(4H)-one derivatives have been shown to induce apoptosis in cancer cells. nih.gov This apoptotic induction is associated with an increase in reactive oxygen species (ROS) levels and DNA damage. nih.gov Western blot analysis has also indicated that these compounds can induce autophagy, which may play a role in their anticancer activity. nih.gov The disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC) has also been proposed as a mechanism for the anti-neoplastic action of related thieno[2,3-b]pyridines. mdpi.com
Neuropharmacological Activity Studies
The exploration of 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one derivatives has revealed significant potential in the realm of neuropharmacology. Researchers have focused on their ability to modulate key enzymes and receptors within the central nervous system, suggesting possible therapeutic applications for a range of neurological disorders.
A significant area of investigation for these derivatives has been their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease.
In a notable study, a series of thiadiazole hybrid compounds bearing the benzothiazine scaffold were synthesized and evaluated. researchgate.net Two compounds from this series, designated as 3i and 3j , demonstrated particularly potent and selective inhibition of AChE. researchgate.netnih.govnih.gov Their inhibitory activity, with IC50 values of 0.027 µM and 0.025 µM respectively, was found to be comparable to that of the standard drug, donepezil (B133215) (IC50 = 0.021 µM). researchgate.netnih.govnih.gov Interestingly, these compounds showed no significant inhibitory effect on BChE, highlighting their selectivity for AChE. nih.gov Molecular docking studies further corroborated these findings, revealing that compounds 3i and 3j interact with the active site of AChE in a manner similar to donepezil. nih.govnih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one Derivatives
| Compound | AChE IC50 (µM) |
|---|---|
| 3i | 0.027 researchgate.netnih.govnih.gov |
| 3j | 0.025 researchgate.netnih.govnih.gov |
| Donepezil (Reference) | 0.021 researchgate.netnih.govnih.gov |
These findings underscore the potential of this chemical class in the development of new therapeutic agents for Alzheimer's disease, primarily through their targeted inhibition of acetylcholinesterase.
The structural characteristics of benzothiazine derivatives have prompted investigations into their potential as anticonvulsant agents. The gamma-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is a key target for anticonvulsant drugs, as it is the primary inhibitory neurotransmitter system in the central nervous system. nih.gov
While direct studies on 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one derivatives and their interaction with the GABA-A receptor are not extensively detailed in the provided results, the broader class of benzodiazepines, which share some structural similarities and mechanisms of action with certain central nervous system-active compounds, are well-known for their anticonvulsant effects mediated through GABA-A receptor modulation. nih.gov For instance, the anticonvulsant activity of 1,4-benzodiazepine (B1214927) derivatives is influenced by substitutions at various positions, which affects their interaction with the receptor. nih.gov
Research on related benzothiazole (B30560) derivatives has shown promising anticonvulsant activity in preclinical models. nih.gov For example, certain 3-(2-(substitutedbenzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides have demonstrated significant protection in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, suggesting their ability to prevent seizure spread. nih.gov These findings in structurally related compounds suggest that the 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one scaffold could be a valuable template for designing novel anticonvulsant agents, potentially acting through GABAergic mechanisms or other pathways involved in seizure control. Further research is warranted to specifically elucidate the anticonvulsant profile and the precise receptor interactions of this particular class of derivatives.
Other Pharmacological Research Areas
Beyond their neuropharmacological potential, derivatives of 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one have been investigated for a variety of other pharmacological activities. These studies have revealed a broad spectrum of potential therapeutic applications, ranging from metabolic disorders to inflammatory conditions.
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. A series of benzothiazine derivatives were designed and synthesized with the aim of developing potent and selective aldose reductase inhibitors. rsc.org Within this series, derivatives featuring a phenolic hydroxyl-substituted N2-aromatic side chain and a C4-acetic acid head group on the core structure were identified as particularly effective. rsc.org
One compound, 8a , which possesses a phenolic 4-hydroxyl group on the N2-styryl side chain, emerged as the most active inhibitor with an IC50 value of 0.094 µM. rsc.org This highlights the importance of specific structural features for potent aldose reductase inhibition within this chemical class.
Table 2: Aldose Reductase Inhibition by a Benzothiazine Derivative
| Compound | Aldose Reductase IC50 (µM) |
|---|---|
| 8a | 0.094 rsc.org |
These findings suggest that the benzothiazine framework is a promising scaffold for the development of multifunctional agents for treating diabetic complications, combining aldose reductase inhibition with other beneficial properties.
Several studies have highlighted the antioxidant potential of 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one derivatives. The ability to scavenge free radicals is a crucial mechanism for mitigating oxidative stress, which is implicated in a wide range of diseases.
In one study, a series of thiadiazole hybrid compounds with a benzothiazine core were evaluated for their antioxidant properties. mdpi.com Among the tested compounds, 3i and 3j exhibited the most significant antioxidant effects. nih.govmdpi.com These compounds demonstrated high levels of radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com
Table 3: Antioxidant Activity of 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one Derivatives (DPPH Radical Scavenging)
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| 3i | 10 | 90.00 ± 2.40 mdpi.com |
| 3j | 10 | 92.00 ± 1.80 mdpi.com |
| 3i | 1 | 82.00 ± 1.20 mdpi.com |
| 3j | 1 | 85.00 ± 2.00 mdpi.com |
| 3i | 0.1 | 75.00 ± 1.80 mdpi.com |
| 3j | 0.1 | 73.00 ± 1.40 mdpi.com |
| 3i | 0.01 | 65.00 ± 1.10 mdpi.com |
| 3j | 0.01 | 68.00 ± 1.50 mdpi.com |
Furthermore, a separate study on multifunctional aldose reductase inhibitors based on the 2H-benzothiazine 1,1-dioxide scaffold also revealed potent antioxidant activity. rsc.org All compounds in this series with an N2-styryl side chain, particularly those with phenolic hydroxyl substitutions, demonstrated significant DPPH radical scavenging capabilities. rsc.org This dual activity of aldose reductase inhibition and antioxidation makes these compounds particularly interesting for the treatment of diabetic complications, where oxidative stress plays a major role.
The anti-inflammatory potential of benzothiazine derivatives has also been an area of active research. Inflammation is a key component of numerous pathological conditions, and the development of novel anti-inflammatory agents is of great interest.
While direct studies on the analgesic effects of 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one derivatives were not found in the provided results, the anti-inflammatory properties of related structures suggest a potential for analgesic activity, as inflammation is often associated with pain. For example, research on 1,5-benzodiazepine derivatives, which are structurally distinct but also heterocyclic compounds, has shown that certain derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like interleukin-6 and prostaglandin (B15479496) E2. nih.gov
Furthermore, studies on other heterocyclic compounds, such as 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated significant anti-inflammatory activity in animal models of inflammation, comparable to standard drugs like naproxen (B1676952) but with potentially lower ulcerogenic risk. ajphs.com The 1,3,4-thiadiazole (B1197879) ring, which was incorporated into the potent acetylcholinesterase inhibitors mentioned earlier, is also known to be a component of molecules with analgesic and anti-inflammatory activities. mdpi.com These findings from related chemical classes suggest that the 5-chloro-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one scaffold is a promising starting point for the development of novel anti-inflammatory and potentially analgesic agents.
Potassium Channel Opening Activity
The benzothiazine structural class has been a subject of investigation for various biological activities. Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide to analyze their activity as ATP-sensitive potassium channel openers. nih.gov These studies aim to understand how different substituents influence inhibitory activities, such as glucose-induced insulin (B600854) secretion in isolated rat pancreatic islets. nih.gov For instance, research has suggested that less hydrophobic substituents at the 3-position and less bulky groups at the 7-position, along with a 6-chloro substituent, could enhance the inhibitory action. nih.gov However, specific research focusing directly on the potassium channel opening activity of 5-chloro-2H-benzo[b] healthbiotechpharm.orgnih.govthiazin-3(4H)-one derivatives is not extensively detailed in the available literature.
Calcium Antagonism
Derivatives of the 2H-1,4-benzothiazine-3-one framework have been synthesized and evaluated for their potential as calcium ion antagonists. acs.org Research into compounds such as 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines has provided insights into the calcium antagonistic properties of this heterocyclic system. acs.org While this specific study does not focus on the 5-chloro substituted variant, it establishes the foundational activity of the broader benzothiazine class in modulating calcium channels. Further investigations are required to determine the specific impact of the 5-chloro substitution on this activity.
Platelet Aggregation Inhibition
The inhibition of platelet aggregation is a significant area of research for preventing thromboembolic diseases. While direct studies on 5-chloro-2H-benzo[b] healthbiotechpharm.orgnih.govthiazin-3(4H)-one are limited, research on structurally related analogs, particularly 2H-benzo[b] healthbiotechpharm.orgnih.govoxazin-3(4H)-ones (where the sulfur atom is replaced by an oxygen atom), provides valuable insights.
A series of novel 2H-benzo[b] healthbiotechpharm.orgnih.govoxazin-3(4H)-one derivatives, compounds 7a-g, were synthesized and tested for their ability to inhibit platelet aggregation induced by adenosine (B11128) 5'-diphosphate (ADP). bohrium.comnih.gov The results showed that these compounds exhibited inhibitory activity with IC₅₀ values ranging from 10.14 to 18.83 μmol/L. bohrium.comnih.govsigmaaldrich.com Among them, compound 7a was the most potent, although it was less effective than the control drugs, ticlopidine (B1205844) and aspirin. nih.gov
Table 1: ADP-Induced Platelet Aggregation Inhibition by 2H-benzo[b] healthbiotechpharm.orgnih.govoxazin-3(4H)-one Derivatives
| Compound | IC₅₀ (μmol/L) |
|---|---|
| Compounds 7a-g | 10.14 - 18.83 bohrium.comnih.gov |
| Compound 7a (most potent) | 10.14 nih.gov |
| Ticlopidine (Control) | 3.18 nih.gov |
| Aspirin (Control) | 6.07 nih.gov |
In another study, a novel 4-piperidone (B1582916) thiazole (B1198619) derivative, designated as R4, demonstrated significant inhibition of human platelet aggregation. healthbiotechpharm.org This compound effectively blocked aggregation induced by both collagen and ADP. healthbiotechpharm.org The IC₅₀ values for R4 were determined to be 0.55 ± 0.12 µM against collagen-induced aggregation and 0.26 ± 0.20 µM against ADP-induced aggregation. healthbiotechpharm.org The compound achieved 100% inhibition of collagen-induced aggregation at a concentration of 1.1875 µM and 100% inhibition of ADP-induced aggregation at 0.9375 µM. healthbiotechpharm.org
Table 2: Platelet Aggregation Inhibition by Thiazole Derivative R4
| Inducer | IC₅₀ of R4 (μM) |
|---|---|
| Collagen (1 µg/ml) | 0.55 ± 0.12 healthbiotechpharm.org |
| ADP (5 µM/ml) | 0.26 ± 0.20 healthbiotechpharm.org |
Immunomodulatory Properties
Benzothiazole-containing heterocyclic compounds have been identified as possessing a range of biological activities, including immunomodulatory effects. nih.govmdpi.com For instance, certain fused heterocyclic scaffolds incorporating the benzothiazole fragment have demonstrated immunosuppressive activity. mdpi.com
Furthermore, the structurally similar 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their anti-inflammatory properties, a key aspect of immunomodulation. nih.gov A series of these derivatives, modified with a 1,2,3-triazole moiety, were synthesized and screened for anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov The study found that several compounds, notably e2, e16, and e20, exhibited significant anti-inflammatory effects without notable cytotoxicity. nih.gov Mechanistic investigations revealed that these compounds reduced the production of reactive oxygen species (ROS) and activated the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Protein Interactions and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand, such as a derivative of 5-chloro-2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one, and its target protein at the atomic level. Such studies are crucial for predicting the binding affinity and for the structure-based design of more potent and selective inhibitors.
Research on various derivatives of the 2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one scaffold has demonstrated their potential to interact with a range of biological targets. For instance, in the pursuit of novel anticonvulsant agents, molecular docking studies were performed on derivatives of 1,4-benzothiazine-3-one targeting GABA-Aergic receptors. nih.gov These studies help to elucidate the binding modes and orientations of the compounds within the active site of the receptor. nih.gov
In another study focused on developing new acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, molecular docking simulations revealed key interactions between 2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one derivatives and the enzyme's active site. semanticscholar.orgnih.gov For example, a derivative, compound 3i , showed that its 2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one ring engaged in π–π interactions with the indole (B1671886) ring of the Trp286 residue. semanticscholar.orgnih.govmdpi.com The carbonyl and amino groups of the benzothiazinone core were found to form hydrogen bonds with Ser293. semanticscholar.orgnih.govmdpi.com Another potent derivative, 3j , also exhibited a π–π interaction between its benzothiazinone ring and Trp286, with its carbonyl group forming a hydrogen bond with the amine group of Ser293. semanticscholar.orgnih.govmdpi.com These detailed interaction patterns provide a structural basis for the observed inhibitory activity and guide the design of new analogs with improved potency.
The following table summarizes key interactions observed in molecular docking studies of representative 2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one derivatives with acetylcholinesterase.
| Compound | Key Interacting Residues in AChE | Type of Interaction |
| Derivative 3i | Trp286, Ser293, Phe295, Tyr337, Trp86 | π–π stacking, Hydrogen bonding |
| Derivative 3j | Trp286, Ser293, Phe295, Tyr341, Tyr337, Trp86 | π–π stacking, Hydrogen bonding |
Table 1: Summary of molecular docking interactions for 2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one derivatives with acetylcholinesterase, based on findings from referenced studies. semanticscholar.orgnih.govmdpi.com
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.
For derivatives of the 1,4-benzothiazine-3-one scaffold, MD simulations have been employed to validate the results of molecular docking and to assess the stability of the predicted binding poses. In the context of anticonvulsant agents targeting GABA-Aergic receptors, MD simulations were performed to understand the behavior of the ligand-receptor complex in a more realistic, dynamic environment. nih.gov These simulations confirmed the stability of the interactions observed in docking studies. nih.gov
Similarly, in the study of novel benzothiazole (B30560) and benzo nih.govsemanticscholar.orgoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were used to analyze the structural stability of the ligand-protein complexes. nih.gov The results from these simulations provide confidence in the potential of these compounds to act as effective inhibitors by demonstrating that the key interactions are maintained over time. nih.gov
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO analysis) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.
For derivatives of 1,4-benzothiazine-3-one, DFT studies have been conducted to understand their electronic structure and reactivity. In a study of novel anticonvulsant agents, DFT calculations at the B3LYP/6-311G** level of theory were performed for two active compounds, 4c and 4h . nih.gov The study analyzed various reactivity descriptors, including HOMO, LUMO, electron affinity, ionization potential, chemical potential, hardness, and softness. nih.gov The results indicated that compound 4h had a higher activity, which was consistent with the experimental findings. nih.gov
The HOMO-LUMO energy gap (ΔE) is particularly informative. A smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. The electronic properties of molecules can be correlated with their biological activity. For instance, the ability of a molecule to donate or accept electrons can influence its interactions with biological targets.
The table below presents a conceptual summary of quantum chemical parameters that are typically calculated for compounds in this class, based on methodologies reported in the literature. nih.govmdpi.comnih.gov
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| ΔE (LUMO-HOMO) | Energy Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap generally corresponds to greater hardness. |
| Chemical Softness (S) | Reciprocal of hardness | A smaller HOMO-LUMO gap generally corresponds to greater softness. |
Table 2: Key quantum chemical parameters and their general implications for molecular reactivity.
In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET prediction)
In addition to predicting the interaction with a biological target, computational methods are also used to predict the pharmacokinetic properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
For the 1,4-benzothiazine-3-one class of compounds, in silico ADMET properties have been evaluated to establish a relationship between the physicochemical data of the designed compounds and their potential in vivo activity. nih.gov These predictions can include parameters such as solubility, permeability, metabolic stability, and potential for toxicity.
In a study of 2H-benzo[b] nih.govsemanticscholar.orgthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, an in vitro blood-brain barrier permeability study was conducted, which is a key component of ADMET profiling for drugs targeting the central nervous system. semanticscholar.orgnih.gov The results showed that compounds 3i and 3j were promising in this regard. semanticscholar.orgnih.gov Furthermore, a cytotoxicity study against NIH/3T3 cells indicated that these compounds were non-cytotoxic, which is a favorable toxicity profile. semanticscholar.orgnih.gov
The following table provides an example of the types of ADMET properties that are typically predicted in silico for drug candidates.
| ADMET Property | Description | Importance in Drug Design |
| Absorption | Ability to be absorbed into the bloodstream | Essential for oral bioavailability. |
| Distribution | How the compound spreads throughout the body | Affects where the drug acts and its potential side effects. |
| Metabolism | How the compound is broken down by the body | Determines the duration of action and potential for drug-drug interactions. |
| Excretion | How the compound is eliminated from the body | Influences the dosing regimen. |
| Toxicity | Potential to cause harmful effects | A critical factor for drug safety. |
Table 3: Overview of ADMET properties and their significance in drug discovery.
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Next-Generation Benzothiazine Scaffolds
The rational design of new benzothiazine derivatives is a cornerstone of future research, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. This approach is grounded in understanding the structure-activity relationships (SAR) of existing compounds to guide the synthesis of improved, next-generation molecules. mdpi.commdpi.com
A primary strategy involves the introduction of diverse substituents onto the benzothiazine core. mdpi.com For instance, the synthesis of novel 1,2-benzothiazine derivatives has been achieved by incorporating phenylpiperazine moieties, drawing inspiration from known topoisomerase II inhibitors. mdpi.comresearchgate.net This modification is intended to create new anticancer agents with potentially higher efficacy and reduced toxicity compared to existing treatments like doxorubicin. mdpi.com
Synthetic strategies are also evolving to become more efficient and versatile. One-pot reactions, such as the base-catalyzed condensation of 2-aminothiophenol (B119425) with substituted bromo acetophenones, allow for the creation of a library of 1,4-benzothiazine derivatives. researchgate.net Similarly, new methods for synthesizing pyrazolo-1,2-benzothiazine derivatives have been developed to avoid costly coupling agents, making the process more economical. beilstein-journals.org The synthesis of dimeric 1,2-benzothiazine scaffolds has also been reported, opening new avenues for exploring their enzyme inhibition potential. nih.gov
Future efforts will likely focus on:
Hybrid Molecules: Combining the benzothiazine scaffold with other pharmacologically active motifs, such as 1,2,3-triazoles or pyrimidines, to create hybrid compounds with dual or multi-target activity. nih.govnih.govnih.gov
Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as microwave-assisted synthesis, to produce benzothiazine derivatives in higher yields and with less environmental impact. mdpi.com
| Derivative Class | Synthetic Approach | Rationale / Goal |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Introduction of phenylpiperazine into the benzothiazine scaffold. mdpi.com | Develop new anticancer agents targeting topoisomerase II. mdpi.com |
| Pyrazolo-1,2-benzothiazine acetamides | Synthesis from saccharine without using amide coupling agents. beilstein-journals.org | Create multifunctional derivatives with antimicrobial and carbonic anhydrase inhibition potential. beilstein-journals.org |
| 1,2,3-Triazole-piperazin-benzo[b] researchgate.netresearchgate.netthiazine (B8601807) 1,1-dioxides | Multi-step synthesis involving oxidation and subsequent reaction with a piperazine (B1678402) derivative, followed by cycloaddition. nih.gov | Develop novel antibacterial agents. nih.gov |
| Dimeric 1,2-benzothiazine scaffolds | Reaction of 1,2-benzothiazine precursors in the presence of silver oxide. nih.gov | Investigate new potential enzyme inhibitors. nih.gov |
Exploration of Novel Molecular Targets and Disease Areas
The inherent bioactivity of the benzothiazine scaffold makes it a fertile ground for discovering drugs for a wide range of diseases. While its anti-inflammatory and anticancer properties are well-documented, current and future research is expanding its therapeutic horizon to new molecular targets and pathologies. mdpi.combeilstein-journals.orgnih.gov
Researchers are actively investigating benzothiazine derivatives against a variety of targets:
Neurodegenerative Diseases: Derivatives of 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. mdpi.com The ability of these compounds to interact with key amino acid residues in the active site of AChE highlights their potential in this area. mdpi.com
Cancer: Beyond general cytotoxicity, specific molecular targets in oncology are being pursued. Benzothiazole (B30560) derivatives have been designed to target EGFR/HER2 and thymidylate synthase, which are crucial in cancer cell proliferation. nih.gov Furthermore, derivatives of benzamide (B126) are being explored as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a protein critical for DNA damage repair in cancer cells. nih.gov
Infectious Diseases: The benzothiazine core is being utilized to develop new antibacterial agents, including against resistant strains like MRSA. nih.gov Quinolone-like scaffolds based on 2,1-benzothiazine 2,2-dioxide have been designed to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. rsc.org Additionally, 1,4-benzothiazine derivatives have shown potent activity against Acanthamoeba castellanii, the causative agent of certain rare but serious infections. researchgate.net
Enzyme Inhibition: The scaffold is being evaluated against a broader range of enzymes. For example, pyrazolo-1,2-benzothiazine derivatives have been assessed for their ability to inhibit human carbonic anhydrase isoforms. beilstein-journals.org
The exploration of these diverse targets is often guided by initial biological screening, followed by more in-depth mechanistic studies to identify the precise mode of action.
| Disease Area / Target | Benzothiazine Derivative Example | Finding / Potential Application |
| Alzheimer's Disease | 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one mdpi.com | Act as effective acetylcholinesterase (AChE) inhibitors. mdpi.com |
| Cancer (EGFR/HER2) | Benzothiazoles hybridized with a pyrimidine (B1678525) moiety nih.gov | Designed as multi-targeted anticancer agents. nih.gov |
| Cancer (PARP-1) | Benzamide derivatives with benzamidophenyl scaffolds nih.gov | Potent inhibition of PARP-1, inducing apoptosis in cancer cells. nih.gov |
| Bacterial Infections | 2,1-benzothiazine 2,2-dioxide derivatives rsc.org | Inhibit the S. aureus NorA efflux pump, restoring antibiotic activity. rsc.org |
| Acanthamoeba Infections | 1,4-benzothiazine derivatives researchgate.net | Potent in vitro activity against trophozoites and cysts of A. castellanii. researchgate.net |
Integration of Advanced Experimental and Computational Methodologies for Drug Discovery
The future of drug discovery for benzothiazine-based compounds lies in the synergistic integration of computational and experimental techniques. jddhs.com This modern approach accelerates the discovery pipeline, from initial hit identification to lead optimization, by making the process more rational and efficient. jddhs.combeilstein-journals.org
Computational methodologies play a crucial role at several stages:
Virtual Screening: High-throughput virtual screening (vHTS) of large compound libraries against a specific protein target can identify potential benzothiazine-based hits before any resource-intensive synthesis is undertaken. beilstein-journals.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. co-ac.com For benzothiazine derivatives, docking studies have been instrumental in elucidating binding modes with targets like acetylcholinesterase and PARP-1, providing insights that guide the design of more potent inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of benzothiazine derivatives with their biological activity. nih.gov These models can then predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov
ADMET Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the process. researchgate.net
Advanced experimental methodologies provide the necessary validation for computational predictions:
High-Throughput Screening (HTS): Automated HTS allows for the rapid experimental testing of large numbers of synthesized benzothiazine compounds against a biological target, complementing virtual screening efforts. jddhs.com
Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of a target protein in complex with a benzothiazine inhibitor. This provides definitive proof of the binding mode and serves as a blueprint for structure-based design. nih.govjddhs.com
Biophysical Techniques: Methods such as fluorescence spectroscopy can be used to confirm the binding of a compound to its target and to determine binding affinities. mdpi.com
The integration of these approaches creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. jddhs.com This iterative cycle is essential for accelerating the development of next-generation benzothiazine therapeutics.
Development of Structure-Based Drug Design Strategies
Structure-Based Drug Design (SBDD) is a powerful and rational approach that relies on the three-dimensional structure of the biological target. nih.gov The increasing availability of protein structures has made SBDD a central strategy in modern drug discovery, including for the development of benzothiazine-based inhibitors. beilstein-journals.orgnih.gov
The SBDD process typically involves:
Target Structure Determination: Obtaining the 3D structure of the target protein (e.g., an enzyme or receptor) through experimental methods like X-ray crystallography or cryo-electron microscopy. jddhs.com If an experimental structure is unavailable, homology modeling can be used to generate a predictive model. beilstein-journals.org
Binding Site Analysis: Identifying and analyzing the characteristics of the binding site or active site where the drug molecule is intended to interact.
Computational Docking and Scoring: Using molecular docking programs to place virtual benzothiazine derivatives into the binding site and using scoring functions to estimate their binding affinity. nih.gov This allows for the rapid in silico screening of many potential molecules.
Iterative Design and Synthesis: The insights gained from docking studies—such as key hydrogen bonds, hydrophobic interactions, or π-π stacking—are used to design new derivatives with improved complementarity to the binding site. mdpi.com These rationally designed compounds are then synthesized and experimentally tested.
For benzothiazine derivatives, SBDD has been successfully applied to understand and improve their interaction with various targets. For example, docking studies of 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives with acetylcholinesterase revealed specific π-π interactions with tryptophan and tyrosine residues, which are crucial for their inhibitory activity. mdpi.com Similarly, the design of PARP-1 inhibitors was guided by molecular docking, which showed that the designed compounds could bind firmly within the catalytic pocket through multiple hydrogen bond interactions. nih.gov
Future development in this area will focus on addressing current challenges in SBDD, such as improving the accuracy of scoring functions, accounting for protein flexibility during docking, and better predicting the role of water molecules in the binding site. nih.gov Overcoming these hurdles will further enhance the power of SBDD to create highly potent and selective benzothiazine-based drugs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one and its derivatives?
- Methodological Answer : A common approach involves cyclization reactions using chlorinated precursors. For example, thioacetate intermediates can undergo condensation with aldehydes or ketones under basic conditions to form the thiazinone core. Hydrogenation or nucleophilic substitution may introduce chloro substituents at specific positions. Similar methods are described for structurally related compounds, such as 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one, where 4-chlorobenzaldehyde reacts with methyl thioacetate to form the heterocyclic backbone .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Use NMR and mass spectrometry (MS) to confirm intermediate structures .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and packing arrangements. For example, the crystal structure of 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (a structural analog) was resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL-97, revealing planar heterocyclic rings and intermolecular hydrogen bonds .
- Key Considerations : Grow high-quality crystals via slow evaporation of a solvent like dichloromethane/hexane. Compare experimental data with computational models (e.g., DFT) to validate accuracy .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituents and regiochemistry. For example, a related compound (7-chloro-4-cyclohexyl-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one) shows distinct signals at δ 3.61–4.35 ppm for methylene protons and δ 167.62 ppm for the carbonyl carbon .
- MS : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 297 [M]) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : Systematically modify substituents (e.g., chloro, methyl, or methoxy groups) and evaluate effects on biological targets. For example, analogs of benzoxazinones with chloro substituents showed enhanced antifungal activity compared to non-halogenated derivatives .
- Key Considerations : Use computational tools (e.g., molecular docking) to predict binding affinities. Validate results with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. What advanced techniques resolve contradictions in spectral or crystallographic data?
- Methodological Answer : Combine multiple datasets:
- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of substituents).
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction to identify polymorphism or lattice distortions .
- Key Considerations : Replicate experiments under varying conditions (e.g., temperature, solvent) to isolate artifacts .
Q. How can the stability of this compound under oxidative or hydrolytic conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies:
- Oxidative Stress : Expose the compound to HO or UV light and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffers (pH 1–13) at 40–60°C, quantifying intact compound over time .
Q. What strategies improve the selectivity of this compound in complex biological systems?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance target-specific activation .
- Covalent Inhibitors : Incorporate electrophilic moieties (e.g., α,β-unsaturated ketones) for irreversible binding to cysteine residues .
- Key Considerations : Evaluate off-target effects using proteome-wide profiling (e.g., activity-based protein profiling) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
